Velnacrine-d3 - 1219806-47-9

Velnacrine-d3

Catalog Number: EVT-1464677
CAS Number: 1219806-47-9
Molecular Formula: C13H14N2O
Molecular Weight: 217.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Velnacrine-d3 is synthesized through organic chemical processes that involve the modification of existing compounds related to Velnacrine. The deuteration process typically involves substituting hydrogen atoms with deuterium, which can be achieved through various synthetic strategies.

Classification

Velnacrine-d3 falls under the classification of acetylcholinesterase inhibitors, which are compounds that inhibit the enzyme responsible for breaking down acetylcholine, a neurotransmitter important for memory and learning. This classification places it within the broader category of neuroprotective agents used in treating Alzheimer's disease.

Synthesis Analysis

Methods

The synthesis of Velnacrine-d3 generally involves several steps typical in organic chemistry, including:

  1. Deuteration: This is the primary modification where hydrogen atoms in Velnacrine are replaced with deuterium. This can be accomplished using techniques such as:
    • Exchange reactions: Using deuterated solvents or reagents to facilitate the substitution.
    • Catalytic methods: Employing catalysts that promote the incorporation of deuterium into specific positions on the molecule.
  2. Structural Modifications: Additional modifications may be made to enhance efficacy or reduce toxicity, which can include altering functional groups or ring structures.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of Velnacrine-d3. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and isotopic composition of the final product.

Molecular Structure Analysis

Structure

Velnacrine-d3 retains the core structure of Velnacrine but features deuterium atoms at specific positions. The molecular formula can be represented as C13_{13}H15_{15}D3_{3}N2_{2}O, where D represents deuterium.

Data

  • Molecular Weight: The molecular weight is slightly increased due to the presence of deuterium compared to its non-deuterated counterpart.
  • Spectroscopic Data: Characteristic peaks in nuclear magnetic resonance spectra will indicate the presence of deuterium and confirm structural integrity.
Chemical Reactions Analysis

Reactions

Velnacrine-d3 undergoes various chemical reactions typical for acetylcholinesterase inhibitors:

  1. Acetylcholinesterase Inhibition: It competes with acetylcholine at the active site of acetylcholinesterase.
  2. Metabolic Pathways: The presence of deuterium may alter metabolic pathways compared to non-deuterated forms, potentially leading to slower metabolism and prolonged action.

Technical Details

Kinetic studies are often performed to evaluate the inhibition constants (Ki_i) and determine the efficiency of Velnacrine-d3 as an inhibitor compared to its predecessors.

Mechanism of Action

Process

Velnacrine-d3 functions primarily by inhibiting acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits like Alzheimer's disease.

Data

  • Inhibition Constant (Ki_i): Experimental data would typically show a lower Ki_i value for Velnacrine-d3 compared to Tacrine, indicating improved potency.
  • Binding Affinity: Molecular docking studies can provide insights into how well Velnacrine-d3 binds to acetylcholinesterase compared to other inhibitors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may be limited due to its hydrophobic nature.

Chemical Properties

  • Stability: Deuterated compounds often exhibit increased stability against metabolic degradation.
  • Reactivity: Similar reactivity patterns as Velnacrine but with potential variations due to isotopic effects.

Relevant Data

Data from stability studies and solubility tests would provide insights into optimal storage conditions and formulation strategies for therapeutic use.

Applications

Scientific Uses

Velnacrine-d3 is primarily investigated for its potential applications in:

  • Alzheimer's Disease Treatment: As a more stable alternative to existing acetylcholinesterase inhibitors.
  • Research Tool: Used in pharmacokinetic studies to understand drug metabolism and efficacy due to its unique isotopic labeling.
Introduction to Velnacrine-d3: Pharmacological Context and Historical Development

Biochemical Classification of Velnacrine-d3 as a Cholinesterase Inhibitor

Velnacrine-d3 is classified pharmacologically as a reversible acetylcholinesterase inhibitor (AChEI). Its primary mechanism of action involves competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. By binding to the catalytic anionic site (CAS) of AChE, velnacrine-d3 prevents acetylcholine breakdown, thereby increasing acetylcholine availability and duration of action at central cholinergic synapses. This mechanism directly addresses the cholinergic deficit hypothesis of Alzheimer's disease, which posits that cognitive decline correlates with degeneration of cholinergic neurons and reduced acetylcholine levels in key brain regions such as the cortex and hippocampus [1] [7] [9].

The biochemical activity of velnacrine-d3 mirrors that of non-deuterated velnacrine, with an in vitro IC50 value of approximately 0.79 µM against human acetylcholinesterase, comparable to first-generation cholinesterase inhibitors. Its molecular structure (C13H11D3N2O) features the characteristic acridine core essential for AChE binding, with deuterium substitution at metabolically vulnerable positions. This structural modification strategically alters pharmacokinetic parameters without significantly affecting the molecule's affinity for its target enzyme. The deuterium atoms in velnacrine-d3 are positioned to influence hepatic metabolism, particularly by cytochrome P450 enzymes, where the kinetic isotope effect (KIE) may reduce first-pass metabolism and prolong systemic exposure [6] [7].

Table 1: Biochemical Properties of Velnacrine-d3

PropertyValueSignificance
Molecular FormulaC13H11D3N2ODeuterated analog of velnacrine (C13H14N2O)
Primary TargetAcetylcholinesterase (AChE)Enzyme inhibition increases synaptic acetylcholine
IC50 (AChE)0.79 µMComparable inhibitory potency to velnacrine
MechanismReversible competitive inhibitionBinds catalytic anionic site of AChE
Deuterium PositionMethylenic sites of alkyl chainModifies metabolic susceptibility without affecting target affinity

Structural Relationship to Tacrine and Derivatives in Alzheimer’s Therapeutics

Velnacrine-d3 shares a fundamental structural relationship with tacrine (tetrahydroaminoacridine, THA), the first acetylcholinesterase inhibitor approved for Alzheimer's disease. Both compounds feature the 1,2,3,4-tetrahydroacridine core, which serves as the essential pharmacophore for cholinesterase inhibition. This tricyclic scaffold enables π-π stacking interactions with aromatic residues (Trp84, Phe330) within the catalytic site of acetylcholinesterase. Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) specifically differs from tacrine (9-amino-1,2,3,4-tetrahydroacridine) through hydroxylation at the C1 position of the acridine ring system—a modification that emerged from efforts to optimize tacrine's pharmacological profile [5] [8] [10].

The structural evolution from tacrine to velnacrine represents a rational drug design approach aimed at improving target engagement and metabolic stability. Tacrine's limitations included significant hepatotoxicity attributed to its unmodified acridine structure and rapid hepatic metabolism. Velnacrine was developed as a major active metabolite of tacrine, retaining cholinesterase inhibitory activity while potentially offering an improved safety profile. The C1 hydroxyl group in velnacrine introduces hydrogen-bonding capability that may alter orientation within the AChE active site gorge, potentially enhancing selectivity. Furthermore, this hydroxyl group provides a site for deuterium incorporation in velnacrine-d3, targeting metabolic pathways associated with oxidative deamination or conjugation reactions [5] [10].

Table 2: Structural Comparison of Tacrine, Velnacrine, and Velnacrine-d3

CompoundCore StructureKey ModificationImpact on Pharmacology
Tacrine (THA)9-amino-1,2,3,4-tetrahydroacridineNone (prototype)Potent AChE inhibition but significant hepatotoxicity
Velnacrine9-amino-1,2,3,4-tetrahydroacridin-1-olHydroxylation at C1 positionActive metabolite of tacrine; retained AChE inhibition
Velnacrine-d3Deuterated velnacrineDeuterium at metabolically sensitive sitesPotential metabolic stabilization without structural alteration of pharmacophore

The development of velnacrine-d3 occurs within the broader context of tacrine-derived therapeutics, which includes other structural analogs like 7-methoxytacrine (7-MEOTA) and 6-chlorotacrine (6-Cl-THA). These derivatives explore substitutions at different positions on the acridine ring system to optimize inhibitory potency against various cholinesterase isoforms. Velnacrine-d3 maintains the C1 hydroxylation characteristic while incorporating deuterium to exploit the kinetic isotope effect—a strategy distinct from halogenation or alkylation approaches seen in other tacrine derivatives [8].

Historical Milestones in Velnacrine-d3 Research and Development

The historical trajectory of velnacrine-d3 is intrinsically linked to the development and subsequent challenges of its parent compound, velnacrine. Early research into velnacrine (initially designated HP-029) began in the late 1980s as an investigational cholinesterase inhibitor targeting Alzheimer's disease. Pharmacodynamic studies in 1992 demonstrated that single doses of velnacrine improved performance of AD patients in simple recognition tasks and enhanced regional cerebral blood flow in prefrontal-parietal areas, providing proof-of-concept for its central cholinergic activity. A 1993 crossover trial reported statistically significant benefits (p<0.05) over placebo in cognitive subscales of the Alzheimer's Disease Assessment Scale (ADAS), establishing preliminary efficacy [1] [6].

The pivotal phase III clinical development occurred through a double-blind, placebo-controlled study conducted by the Mentane Study Group (1995), involving 449 patients with probable Alzheimer's disease. This trial demonstrated modest but statistically significant benefits with velnacrine treatment at 225 mg/day over 24 weeks, particularly in cognitive behavior and memory components of the ADAS scale. However, parallel findings revealed significant hepatotoxicity concerns, with abnormal liver function tests occurring in 24-30% of treated patients at therapeutic doses. This toxicity profile, coupled with a high withdrawal rate due to adverse events, ultimately undermined velnacrine's clinical viability [4] [6].

By 1994, clinical development of non-deuterated velnacrine ceased following a unanimous negative vote by the FDA Peripheral and Central Nervous System Drugs Advisory Committee, which cited insufficient efficacy and significant safety concerns. Research into velnacrine as a cognitive enhancer halted entirely by the mid-1990s. The emergence of velnacrine-d3 represents a subsequent pharmaceutical strategy to address the metabolic instability and toxicity issues that plagued the parent compound. Deuterium incorporation specifically targeted metabolic pathways implicated in velnacrine's hepatotoxicity, particularly oxidative processes catalyzed by cytochrome P450 enzymes [2] [6].

Table 3: Historical Timeline of Velnacrine and Velnacrine-d3 Development

YearMilestoneSignificance
1980sSynthesis of velnacrine as tacrine metaboliteIdentification of active cholinesterase inhibitor
1992First clinical studies demonstrating cognitive effectsProof-of-concept for efficacy in Alzheimer's patients
1993Crossover study showing ADAS-Cog improvement vs. placeboEstablished statistical significance for cognitive benefits
1995Mentane Study Group phase III trial (n=449)Confirmed modest efficacy but revealed hepatotoxicity concerns
1994FDA advisory committee rejection of velnacrineClinical development discontinued due to safety profile
2000sDevelopment of velnacrine-d3 as deuterated analogStrategy to mitigate metabolic activation pathways

Contemporary research into velnacrine-d3 focuses primarily on preclinical characterization of its metabolic stability and cholinesterase inhibitory profile. While no recent clinical trials have been initiated since the discontinuation of velnacrine development, the deuterated analog remains of interest as a case study in structure-activity relationships and deuterium-based pharmaceutical design. The historical trajectory exemplifies the challenges in developing centrally active cholinesterase inhibitors with acceptable safety profiles and illustrates how deuterium chemistry attempts to rescue compounds abandoned due to metabolic limitations [2] [6].

Properties

CAS Number

1219806-47-9

Product Name

Velnacrine-d3

IUPAC Name

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol

Molecular Formula

C13H14N2O

Molecular Weight

217.286

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D

InChI Key

HLVVITIHAZBPKB-XGWWUZNLSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Synonyms

9-Amino-1,2,3,4-tetrahydro-1-acridinol-d3; HP 029-d3; Mentane-d3; P 83-6029A-d3; Velnacrine-d3; 1-Hydroxy Tacrine-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.